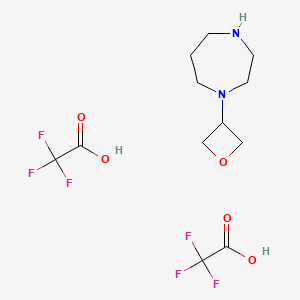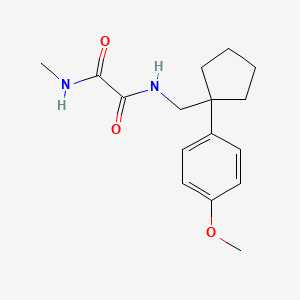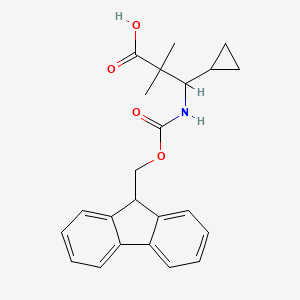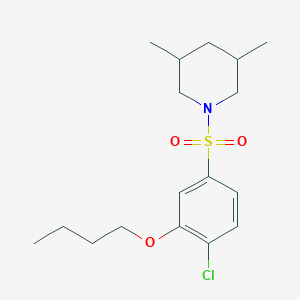
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid is a compound that combines the structural features of oxetane and diazepane rings with the trifluoroacetic acid moiety. Oxetane is a four-membered ring containing one oxygen atom, while diazepane is a seven-membered ring containing two nitrogen atoms. The trifluoroacetic acid moiety is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid typically involves the formation of the oxetane and diazepane rings followed by their coupling with trifluoroacetic acid. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Diazepane derivatives can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of diazepinones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxygenated derivatives.
Reduction: The diazepane ring can be reduced to form piperidine or other nitrogen-containing heterocycles.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can yield oxetanones, while reduction of the diazepane ring can produce piperidine derivatives.
科学研究应用
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The oxetane and diazepane rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity for specific targets by influencing its electronic and steric properties .
相似化合物的比较
Similar Compounds
Oxetane Derivatives: Compounds containing the oxetane ring, such as oxetan-3-one and oxetan-2-ylmethanol, share similar structural features and reactivity.
Diazepane Derivatives: Compounds containing the diazepane ring, such as 1,4-diazepane and 1,4-diazepan-2-one, exhibit similar chemical behavior and biological activity.
Trifluoroacetic Acid Derivatives: Compounds containing the trifluoroacetic acid moiety, such as trifluoroacetamide and trifluoroacetyl chloride, have comparable electronic properties and reactivity.
Uniqueness
1-(Oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid is unique due to the combination of its structural features, which confer distinct reactivity and biological activity. The presence of both oxetane and diazepane rings, along with the trifluoroacetic acid moiety, allows for versatile applications in various fields of research and industry .
属性
IUPAC Name |
1-(oxetan-3-yl)-1,4-diazepane;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c1-2-9-3-5-10(4-1)8-6-11-7-8;2*3-2(4,5)1(6)7/h8-9H,1-7H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEDKGLIILRFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)

![N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B3019377.png)
![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B3019380.png)
![5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde](/img/structure/B3019381.png)
![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3019384.png)

![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B3019389.png)

![2-Chloro-N-propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]propanamide](/img/structure/B3019393.png)
![2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide](/img/structure/B3019394.png)

